molecular formula C20H23NO3 B2557991 N-({[2,2'-bifuran]-5-yl}methyl)adamantane-1-carboxamide CAS No. 2034436-86-5

N-({[2,2'-bifuran]-5-yl}methyl)adamantane-1-carboxamide

Cat. No.: B2557991
CAS No.: 2034436-86-5
M. Wt: 325.408
InChI Key: WWASVGFWURFUSD-UHFFFAOYSA-N
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Description

N-({[2,2’-bifuran]-5-yl}methyl)adamantane-1-carboxamide is a complex organic compound that combines the unique structural features of adamantane and bifuran Adamantane is a tricyclic hydrocarbon known for its stability and rigidity, while bifuran is a heterocyclic compound consisting of two furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)adamantane-1-carboxamide typically involves multiple steps, starting with the preparation of the adamantane-1-carboxylic acid. This can be achieved through the oxidation of adamantane using strong oxidizing agents such as potassium permanganate or chromic acid. The resulting adamantane-1-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride.

The next step involves the reaction of the acid chloride with {[2,2’-bifuran]-5-yl}methylamine to form the desired carboxamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions typically involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production of N-({[2,2’-bifuran]-5-yl}methyl)adamantane-1-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-({[2,2’-bifuran]-5-yl}methyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings in the compound can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the furan rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound’s potential biological activity can be investigated for use as a pharmaceutical agent. Its structural features may allow it to interact with specific biological targets.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs for treating various diseases.

    Industry: The compound’s stability and unique properties make it suitable for use in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The adamantane moiety may provide rigidity and stability, allowing the compound to fit into specific binding sites on proteins or enzymes. The bifuran rings may interact with aromatic residues or other functional groups within the target molecule, leading to changes in its activity or function.

Comparison with Similar Compounds

Similar Compounds

    Adamantane-1-carboxamide: A simpler analog without the bifuran moiety.

    N-(1-adamantyl)adamantane-1-carboxamide: A compound with two adamantane units.

    1,2-Disubstituted Adamantane Derivatives: Compounds with various functional groups attached to the adamantane core.

Uniqueness

N-({[2,2’-bifuran]-5-yl}methyl)adamantane-1-carboxamide is unique due to the presence of both adamantane and bifuran moieties

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c22-19(20-9-13-6-14(10-20)8-15(7-13)11-20)21-12-16-3-4-18(24-16)17-2-1-5-23-17/h1-5,13-15H,6-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWASVGFWURFUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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